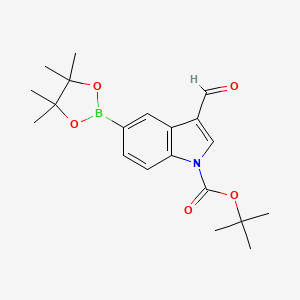

tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

Structural and Chemical Properties

Molecular Structure and Composition

Molecular Formula and Weight

The molecular formula of tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is C20H26BNO5, representing a molecular weight of 371.24 grams per mole. This molecular composition reflects the presence of twenty carbon atoms, twenty-six hydrogen atoms, one boron atom, one nitrogen atom, and five oxygen atoms distributed across multiple functional domains. The relatively high molecular weight is attributable to the presence of the bulky tert-butoxycarbonyl protecting group and the pinacol boronic ester moiety. The molecular weight determination has been consistently reported across multiple chemical databases and commercial suppliers, with precise values ranging from 371.2 to 371.24 grams per mole depending on the computational method employed.

The empirical formula provides insight into the degree of unsaturation within the molecule, which can be calculated to reveal the presence of aromatic systems and carbonyl functionalities. The compound exhibits a molecular ion peak at mass-to-charge ratio 371 in mass spectrometry analyses, confirming the molecular weight determination. Commercial suppliers typically report purities exceeding 95 percent, with some batches achieving purities of 98 percent or higher, indicating the feasibility of obtaining this compound in high-purity form for research applications.

Key Functional Groups Analysis

The molecular structure of this compound encompasses several critical functional groups that define its chemical reactivity and synthetic utility. The indole core structure provides an aromatic heterocyclic foundation with characteristic electron-rich properties, making it susceptible to electrophilic aromatic substitution reactions. The formyl group at the 3-position of the indole ring represents an aldehyde functionality that serves as a reactive electrophilic center, capable of participating in nucleophilic addition reactions, condensation reactions, and reductive transformations.

The pinacol boronic ester moiety at the 5-position constitutes perhaps the most synthetically valuable functional group within this molecule. This boronic ester functionality enables participation in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl and vinyl halides or triflates. The pinacol protecting group provides stability to the boronic acid functionality while maintaining reactivity under appropriate coupling conditions. The tert-butoxycarbonyl group attached to the nitrogen atom of the indole ring serves as a protecting group that can be selectively removed under acidic conditions, revealing the free indole nitrogen for further functionalization.

The compound also contains multiple ether linkages within the pinacol ester structure, contributing to its overall stability and solubility characteristics. The presence of these diverse functional groups creates opportunities for orthogonal protection and deprotection strategies, making this compound particularly valuable in multi-step synthetic sequences where selective manipulation of individual functional groups is required.

Stereochemical Considerations

The stereochemical aspects of this compound are relatively straightforward due to the absence of stereogenic centers within the molecular framework. The compound exists as a single constitutional isomer with no chiral centers, eliminating concerns regarding enantiomeric purity or stereoisomeric mixtures. The planar nature of the indole ring system restricts conformational flexibility around the aromatic core, while the pinacol ester adopts a chair-like conformation typical of six-membered ring systems containing the dioxaborolane structure.

The tert-butoxycarbonyl group exhibits rotational freedom around the carbon-nitrogen bond connecting it to the indole nitrogen, though steric interactions may favor certain conformations over others. The formyl group at the 3-position maintains coplanarity with the indole ring system due to conjugation effects, which stabilizes the molecule and influences its spectroscopic properties. Nuclear magnetic resonance studies have confirmed the expected chemical shifts and coupling patterns consistent with the proposed molecular structure and stereochemistry.

The absence of stereochemical complexity simplifies the characterization and handling of this compound, as there are no requirements for chiral resolution or enantiomeric excess determination. This stereochemical simplicity also facilitates the development of robust synthetic procedures and quality control methods for commercial production.

Physical Characteristics

Solubility Profile in Various Solvents

The solubility characteristics of this compound have been systematically evaluated across a range of organic solvents to facilitate its use in various synthetic applications. The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, with solubility typically exceeding 30 milligrams per milliliter in these systems. This high solubility in polar aprotic media reflects the presence of multiple polar functional groups, including the carbonyl moieties and the ether linkages within the pinacol ester structure.

Moderate solubility is observed in chlorinated solvents such as dichloromethane and chloroform, making these solvents suitable for extraction procedures and chromatographic purification. The compound shows good solubility in ethyl acetate and tetrahydrofuran, which are commonly employed in synthetic organic chemistry for reaction media and workup procedures. Limited solubility is observed in hydrocarbon solvents such as hexanes and toluene, though these solvents may be useful for crystallization or precipitation techniques.

The compound exhibits minimal solubility in aqueous systems due to its predominantly hydrophobic character. However, the presence of polar functional groups enables some degree of interaction with protic solvents, and modest solubility can be achieved in alcoholic media such as methanol and ethanol. For aqueous applications, co-solvent systems or surfactant-mediated solubilization may be required to achieve adequate dissolution.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic characterization of this compound provides detailed structural confirmation through proton, carbon-13, and boron-11 magnetic resonance techniques. In proton nuclear magnetic resonance spectroscopy, the formyl proton appears as a characteristic singlet at approximately 9.9-10.0 parts per million, consistent with the electron-withdrawing effects of the indole ring system. The aromatic protons of the indole ring exhibit distinct chemical shifts in the region between 7.0 and 8.5 parts per million, with coupling patterns that reflect the substitution pattern on the aromatic system.

The tert-butyl ester protons appear as a prominent singlet at approximately 1.6 parts per million, integrating for nine protons and confirming the presence of the bulky protecting group. The pinacol ester methyl groups contribute a characteristic signal at approximately 1.3 parts per million, integrating for twelve protons and appearing as a singlet due to the symmetry of the pinacol structure. These assignments have been confirmed through two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple quantum coherence experiments.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the formyl group at approximately 185 parts per million, while the carbonyl carbon of the carbamate ester appears at approximately 150 parts per million. The aromatic carbons of the indole system are observed in the expected region between 110 and 140 parts per million, with the carbon bearing the boron substituent typically appearing upfield due to the electron-donating character of the boronic ester group.

Boron-11 nuclear magnetic resonance spectroscopy provides valuable information regarding the electronic environment of the boron atom within the pinacol ester structure. The boron signal typically appears in the range of 20-35 parts per million, characteristic of tetracoordinate boron species with significant shielding from the oxygen atoms of the pinacol framework. This chemical shift range distinguishes the boronic ester from trivalent boronic acid species, which typically resonate at much lower field positions.

Infrared Spectroscopic Features

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that correspond to the major functional groups within the molecule. The formyl carbonyl group exhibits a strong absorption band in the region of 1680-1700 wavenumbers, typical of aromatic aldehydes where conjugation with the aromatic system results in some lowering of the carbonyl stretching frequency compared to aliphatic aldehydes. The carbamate carbonyl group contributes an absorption band at approximately 1720-1740 wavenumbers, reflecting the electron-withdrawing character of the tert-butoxy substituent.

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the tert-butyl and pinacol groups contribute broad absorption features in the 2850-3000 wavenumber range. The indole nitrogen-hydrogen stretch, when present in unprotected derivatives, typically appears around 3300-3500 wavenumbers, though this is absent in the tert-butoxycarbonyl-protected form under investigation.

The boronic ester functionality contributes characteristic absorption bands in the fingerprint region, including boron-oxygen stretching vibrations around 1300-1400 wavenumbers and carbon-oxygen stretches of the pinacol ether linkages in the 1000-1200 wavenumber range. These spectroscopic signatures provide valuable information for structural confirmation and purity assessment.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of this compound under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. The molecular ion peak appears at mass-to-charge ratio 371, corresponding to the molecular weight of the compound. Common fragmentation pathways include loss of the tert-butoxycarbonyl group, resulting in a prominent fragment at mass-to-charge ratio 271, which corresponds to the deprotected indole derivative.

Loss of the pinacol portion of the boronic ester generates fragments in the region of mass-to-charge ratio 285-290, depending on the specific fragmentation mechanism. The formyl group may be lost as carbon monoxide, producing fragments 28 mass units lower than the parent ion or other fragment ions. Base peak assignments typically correspond to stabilized aromatic cations formed through rearrangement processes that preserve the indole aromatic system.

Electrospray ionization mass spectrometry provides complementary information, particularly for molecular weight confirmation through the formation of protonated molecular ions at mass-to-charge ratio 372. Sodium and potassium adduct ions may also be observed at mass-to-charge ratios 394 and 410, respectively, when alkali metal salts are present in the ionization source.

X-ray Crystallographic Data

While comprehensive single-crystal X-ray diffraction data for this compound may not be readily available in the current literature, structural parameters can be inferred from related compounds and computational modeling studies. The indole ring system is expected to adopt a planar conformation with bond lengths and angles typical of aromatic heterocycles. The carbon-nitrogen bond length within the indole system should approximate 1.37 angstroms, consistent with partial double-bond character due to aromaticity.

The pinacol boronic ester moiety is anticipated to exhibit a chair-like conformation for the six-membered dioxaborolane ring, with boron-oxygen bond lengths of approximately 1.37 angstroms and carbon-oxygen bond lengths of approximately 1.43 angstroms. The boron atom adopts tetrahedral geometry with bond angles close to 109.5 degrees, though some distortion may occur due to ring strain within the dioxaborolane framework.

Computational geometry optimization using density functional theory methods can provide estimated bond lengths, bond angles, and dihedral angles for this compound in the absence of experimental crystallographic data. These calculations typically employ basis sets such as 6-31G(d) or higher levels of theory to achieve reliable structural predictions that are consistent with experimental observations for similar compounds.

Properties

IUPAC Name |

tert-butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BNO5/c1-18(2,3)25-17(24)22-11-13(12-23)15-10-14(8-9-16(15)22)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESCSZOSDNZDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3C=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585948 | |

| Record name | tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025707-92-9 | |

| Record name | tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Starting Materials:

- 5-Bromoindole : A versatile intermediate for indole derivatives.

- Pinacolborane : Used to introduce the boronate functionality.

- tert-Butyl chloroformate (Boc-Cl) : For protecting the indole nitrogen as a tert-butoxycarbonyl (Boc) group.

- Formylating agent : Typically used to introduce the aldehyde group at position 3 of the indole ring.

Step-by-Step Synthesis

Step 1: Protection of Indole Nitrogen

The indole nitrogen is protected using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step ensures selectivity in subsequent reactions by preventing unwanted side reactions at the nitrogen atom.

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Reagents: Boc-Cl, triethylamine

$$

\text{Indole-NH} + \text{Boc-Cl} \rightarrow \text{tert-butyl N-protected indole}

$$

Step 2: Introduction of Boronate Group

Using a palladium-catalyzed Suzuki-Miyaura coupling reaction, the bromo group on the indole ring is replaced with a boronate ester group. Pinacolborane is commonly used as the boron source.

- Catalyst: Pd(PPh₃)₄

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Tetrahydrofuran (THF) or dioxane

- Temperature: 80–100°C

$$

\text{5-Bromoindole-Boc} + \text{Pinacolborane} \xrightarrow{\text{Pd catalyst}} \text{Boronate ester derivative}

$$

Step 3: Formylation at Position 3

The aldehyde group is introduced at position 3 of the indole ring using a formylating agent such as DMF (dimethylformamide) in combination with phosphoryl chloride (POCl₃).

- Solvent: DMF

- Temperature: 0°C to room temperature

- Reagents: POCl₃ or Vilsmeier-Haack reagent

$$

\text{Boronate ester derivative} + \text{Formylating agent} \rightarrow \text{tert-butyl 3-formyl derivative}

$$

Purification

After synthesis, the compound is purified using column chromatography. Silica gel is typically employed as the stationary phase, and mixtures of ethyl acetate and hexane are used as eluents.

Characterization

The synthesized compound is characterized using multiple analytical techniques to confirm its structure and purity:

- NMR Spectroscopy :

- $$ ^1H $$ NMR and $$ ^{13}C $$ NMR are used to verify chemical shifts corresponding to the formyl, boronate, and Boc groups.

- Mass Spectrometry (MS) :

- Molecular ion peaks confirm the molecular weight.

- FTIR Spectroscopy :

- Functional groups such as carbonyls (C=O) and boronates are identified.

- X-ray Crystallography :

- Provides detailed structural information.

Data Table Summary

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|

| 1 | Nitrogen Protection | Boc-Cl, triethylamine | DCM, 0°C to RT | tert-butyl N-protected indole |

| 2 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, pinacolborane | THF/dioxane, 80–100°C | Boronate ester derivative |

| 3 | Formylation | DMF, POCl₃ | DMF, RT | tert-butyl 3-formyl derivative |

Notes on Optimization

- The choice of solvent and base in Suzuki coupling significantly affects yield.

- Maintaining low temperatures during protection steps prevents side reactions.

- The formylation step requires careful control of reagent stoichiometry to avoid overreaction.

Chemical Reactions Analysis

tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The indole core can interact with various biological receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate (Compound 74)

- Key Differences : Replaces the formyl group with a vinyl-boronate moiety.

- Synthesis : Prepared via palladium-catalyzed coupling of tert-butyl 3-ethynyl-1H-indole-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (75% yield, pale yellow oil) .

- Applications : Used in synthesizing conjugated dienes for drug discovery.

tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Substituent Variations at Position 5

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- Key Differences : Lacks the formyl group at position 3.

- Molecular Formula: C₁₉H₂₆BNO₄ (MW: 343.23 g/mol).

- Applications: Cross-coupling precursor for biaryl synthesis in drug development (e.g., oxazoloquinolinone derivatives) .

tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Core Structural Modifications

tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- Key Differences : Methyl group at position 7 instead of formyl at position 3.

- Applications : Intermediate for fluorinated PET tracers .

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole

Comparative Data Table

| Compound Name | Substituent (Position 3) | Substituent (Position 5) | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | Formyl | Boronate ester | C₁₉H₂₄BNO₅ | 356.22 | Biaryl synthesis, drug discovery |

| tert-Butyl (E)-3-vinyl-boronate-indole-1-carboxylate (74) | Vinyl-boronate | H | C₂₁H₂₈BNO₄ | 369.27 | Conjugated diene synthesis |

| tert-Butyl 5-chloro-3-boronate-indole-1-carboxylate | H | Chlorine | C₁₉H₂₅BClNO₄ | 385.68 | Kinase inhibitor intermediates |

| tert-Butyl 5-cyano-3-boronate-indole-1-carboxylate | H | Cyano | C₂₀H₂₅BN₂O₄ | 368.23 | High-stability intermediates |

| tert-Butyl 5-boronate-indole-1-carboxylate (no substituent at 3) | H | Boronate ester | C₁₉H₂₆BNO₄ | 343.23 | Cross-coupling reactions |

Biological Activity

Tert-butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1025707-92-9) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H26BNO5

- Molecular Weight : 371.24 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exhibit various biological activities primarily through its interaction with cellular pathways. The following mechanisms have been proposed:

- Microtubule Stabilization : Similar compounds have been studied for their ability to stabilize microtubules, which is crucial in cancer therapy. Microtubule stabilization can lead to cell cycle arrest and apoptosis in cancer cells .

- Antiproliferative Activity : Preliminary studies suggest that the compound may possess antiproliferative properties against certain cancer cell lines. This activity is likely mediated through its effects on microtubule dynamics and cell signaling pathways involved in cell growth and survival .

- Neuroprotective Effects : Given the structural similarities with other neuroactive compounds, there is potential for neuroprotective effects that could be explored further in neurodegenerative disease models .

Biological Assays and Findings

To evaluate the biological activity of this compound, various assays have been conducted:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study explored the effect of similar indole derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through microtubule stabilization mechanisms .

- Neurodegenerative Diseases : Research into related compounds has shown promise in models of neurodegeneration. These studies suggest that targeting microtubule dynamics may provide therapeutic avenues for conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl indole derivatives with boronate ester functionalities?

Methodological Answer:

- Step 1: Start with a Boc-protected indole scaffold. Introduce the boronate ester group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) .

- Step 2: Install the formyl group at the 3-position via Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of a hydroxymethyl intermediate (e.g., MnO₂) .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

- Yield Optimization: Adjust reaction stoichiometry (e.g., 1.2 eq. B₂Pin₂) and temperature (80–100°C in dioxane) to improve yields (typical range: 60–77%) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Methodological Answer:

- Key Techniques:

- Advanced Confirmation: Single-crystal X-ray diffraction (XRD) resolves bond lengths and angles (e.g., B-O bond: 1.37 Å) .

Q. What safety precautions are essential when handling this compound’s reactive functional groups?

Methodological Answer:

- Boronate Esters: Air- and moisture-sensitive; use inert atmosphere (N₂/Ar) and dry solvents .

- Formyl Group: Avoid exposure to strong oxidizers; store at 0–6°C .

- Emergency Protocols: In case of skin contact, wash with soap/water; for eye exposure, rinse with water ≥15 minutes .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data in studying this compound’s electronic properties?

Methodological Answer:

- Procedure:

- Optimize molecular geometry using B3LYP/6-31G(d) basis set. Compare computed bond lengths/angles with XRD data (e.g., B-O bond deviation: ±0.02 Å) .

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .

- Validation: Match IR vibrational frequencies (e.g., C=O stretch) between experimental and simulated spectra .

Q. What strategies resolve contradictions in NMR data when characterizing regioisomeric byproducts?

Methodological Answer:

- Issue: Overlapping peaks in ¹H NMR (e.g., indole-H vs. boronate signals).

- Solutions:

Q. How does the boronate ester’s stability vary under different pH conditions, and how is this monitored?

Methodological Answer:

- Stability Assay:

Q. What mechanistic insights guide the optimization of Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer:

- Key Factors:

- Catalyst System: Pd(PPh₃)₄ or PdCl₂(dtbpf) with K₂CO₃ base in THF/H₂O .

- Kinetic Monitoring: Track reaction progress via TLC (Rf shift) or in situ ¹H NMR .

Data Contradiction Analysis

Q. How to address discrepancies between computational (DFT) and experimental (XRD) bond lengths?

Methodological Answer:

- Root Cause: Basis set limitations or solvent effects in DFT vs. solid-state XRD.

- Resolution:

- Re-optimize geometry with dispersion-corrected functionals (e.g., B3LYP-D3) .

- Compare with Cambridge Structural Database entries for similar boronate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.